An In-depth Technical Guide to the Synthesis of 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
An In-depth Technical Guide to the Synthesis of 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
This guide provides a comprehensive overview of the principal synthesis pathways for 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene, a critical metabolite of the procarcinogen benzo(a)pyrene (BaP). The document is intended for researchers, toxicologists, and drug development professionals who require a deep technical understanding of both the chemical and biological routes to obtain this compound for analytical standards, metabolism studies, and toxicological evaluation.
Introduction: The Significance of Benzo(a)pyrene Metabolism
Benzo(a)pyrene (BaP) is a ubiquitous polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. It is a well-established human carcinogen found in tobacco smoke, engine exhaust, and charbroiled foods.[1][2] However, BaP itself is not the ultimate carcinogen; it requires metabolic activation within the body to exert its genotoxic effects.[3] This activation is a multi-step enzymatic process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[2][4]
The metabolic cascade generates a series of reactive intermediates, including dihydrodiols, diol epoxides, and phenols.[3][5] The most studied pathway leads to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a highly reactive species that readily forms covalent adducts with DNA, leading to mutations and the initiation of cancer.[2][4][6] 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene, also known as 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol, is a key metabolite within this complex network.[7] Understanding its synthesis is crucial for elucidating the mechanisms of BaP-induced carcinogenesis and for developing potential interventions.
A Note on Safety: Benzo[a]pyrene and its metabolites are classified as human carcinogens.[3] All handling of these compounds must be performed with extreme caution in a designated laboratory area, using appropriate personal protective equipment (PPE) and following institutional guidelines for the safe handling of chemical carcinogens.
Chemical Synthesis Pathway
The de novo chemical synthesis of 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene provides a reliable source of the pure compound, free from other biological metabolites, which is essential for its use as an analytical standard. The most practical approach involves a multi-step synthesis culminating in the selective reduction of a ketone precursor. A robust synthesis for a direct precursor, 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, has been established, allowing for its preparation on a multi-gram scale.[8]
Rationale and Strategy
The overall synthetic strategy begins with a common and commercially available PAH, pyrene, and builds the benzo[a]pyrene core structure through a series of classical organic reactions. The final, critical step is the reduction of the C7-carbonyl group to a hydroxyl group. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.
Causality of Reagent Selection:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent.[9] Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ efficiently reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups that might be present in more complex syntheses.[10][11] Its relative stability in protic solvents like ethanol makes it safer and more convenient to handle.[12] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[13]
Experimental Workflow: From Pyrene to Product
The following workflow outlines the key transformations. A detailed protocol for the synthesis of the ketone intermediate (Compound 3 ) is adapted from established multi-gram scale procedures.[8] The final reduction step is based on standard protocols for NaBH₄ reduction of ketones.[9][12]
// Nodes Pyrene [label="Pyrene + Succinic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoacid [label="4-oxo-4-(pyren-1-yl)butanoic acid\n(Compound 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReducedAcid [label="4-(pyren-1-yl)butanoic acid\n(Compound 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene\n(Compound 3)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene\n(Target Compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pyrene -> Ketoacid [label=" AlCl₃\n(Friedel-Crafts)"]; Ketoacid -> ReducedAcid [label=" Zn(Hg), HCl\n(Clemmensen Reduction)"]; ReducedAcid -> Ketone [label=" 1. PCl₅\n2. AlCl₃\n(Intramolecular Cyclization)"]; Ketone -> FinalProduct [label=" NaBH₄, Ethanol\n(Ketone Reduction)"]; }
Chemical synthesis workflow for 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene.
Detailed Experimental Protocols
This protocol is a condensed adaptation of the multi-gram synthesis.[8]
-
Step 1: Friedel-Crafts Acylation. To a stirred suspension of pyrene (10 g) and succinic anhydride in a suitable solvent (e.g., nitrobenzene), gradually add anhydrous aluminum chloride (AlCl₃) while maintaining a low temperature. After the reaction is complete, quench by pouring onto ice and acidifying with HCl. The precipitated solid, 4-oxo-4-(pyren-1-yl)butanoic acid (1 ), is collected by filtration.
-
Step 2: Clemmensen Reduction. The ketoacid 1 is reduced using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl) under reflux. This removes the carbonyl group, yielding 4-(pyren-1-yl)butanoic acid (2 ).
-
Step 3: Intramolecular Cyclization. Compound 2 (e.g., 13.5 g) is treated with phosphorus pentachloride (PCl₅, ~1.5 eq) in chlorobenzene, followed by the addition of aluminum chloride (AlCl₃, ~1.5 eq). The mixture is heated (e.g., 120 °C) to effect intramolecular Friedel-Crafts cyclization. The reaction is quenched with ice water, and the crude product, 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene (3 ), is isolated.
-
Dissolution: Dissolve 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene (3 ) (1.0 g, ~3.7 mmol) in 95% ethanol (~20 mL) in an Erlenmeyer flask with gentle swirling. Complete dissolution may not occur immediately.
-
Reduction: In several small portions over 5-10 minutes, add sodium borohydride (NaBH₄) (0.28 g, ~7.4 mmol, ~2 eq) to the swirling mixture.
-
Reaction: Continue to swirl the mixture at room temperature for an additional 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the reaction flask in an ice-water bath and slowly add deionized water (~10 mL) to quench the excess NaBH₄. A small amount of dilute HCl (e.g., 1M) can be added to hydrolyze the borate ester intermediate.
-
Isolation: The product will likely precipitate from the solution. Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by flash column chromatography on silica gel to yield pure 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene.
Expected Yield and Characterization
The yields for the synthesis of the ketone precursor are reported to be high.[8] The final reduction step is typically efficient, with expected yields exceeding 80-90%.
| Step | Product | Typical Yield |
| 1-3 | 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene | >70% (overall) |
| 4 | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | >85% |
Table 1: Summary of typical yields for the chemical synthesis.
Product identity and purity should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and disappearance of the ketone signal.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[14]
Biosynthesis (Metabolic) Pathway
The biosynthesis of 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene and related metabolites occurs in vivo and can be replicated in vitro using subcellular fractions or cellular models. This pathway is critical for understanding the toxicological profile of BaP.
Enzymatic Cascade: The Role of CYP and Epoxide Hydrolase
The metabolic activation of BaP is a classic example of xenobiotic metabolism.[2] The process is initiated by Phase I enzymes, primarily CYP1A1 and CYP1B1, which introduce an epoxide across the 7,8-double bond of BaP.[6]
// Nodes BaP [label="Benzo[a]pyrene", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxide [label="BaP-7,8-epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Diol [label="trans-7,8-Dihydroxy-\n7,8-dihydrobenzo[a]pyrene\n(BaP-7,8-diol)", fillcolor="#FBBC05", fontcolor="#202124"]; BPDE [label="BaP-7,8-diol-9,10-epoxide\n(BPDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrols [label="Tetrols", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="7-Hydroxy-7,8,9,10-\ntetrahydrobenzo[a]pyrene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Other Metabolites\n(Phenols, Quinones)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges BaP -> Epoxide [label="CYP1A1, CYP1B1\n(Epoxidation)"]; Epoxide -> Diol [label="Epoxide Hydrolase\n(Hydrolysis)"]; Diol -> BPDE [label="CYP1A1, CYP1B1\n(Epoxidation)"]; BPDE -> Tetrols [label="Hydrolysis"]; Diol -> Other; Diol -> Target [label="Reduction/Other\nPathways"]; }
Metabolic activation pathway of Benzo(a)pyrene.
This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-diol).[15] This dihydrodiol is a crucial branching point. It can be further oxidized by CYP enzymes to the ultimate carcinogen, BPDE, or undergo other transformations, including reduction or conjugation, to form a variety of other metabolites, including 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene.[5][16]
In Vitro Enzymatic Synthesis Protocol
This protocol provides a general framework for generating BaP metabolites using rat liver microsomes, a common and well-characterized source of metabolic enzymes.[17]
Materials:
-
Rat liver microsomes (from phenobarbital or 3-methylcholanthrene-induced rats)
-
Benzo[a]pyrene (BaP)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Organic solvent for extraction (e.g., ethyl acetate)
Protocol:
-
Reaction Setup: In a glass tube, prepare a reaction mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), MgCl₂ (e.g., 3 mM), and the NADPH regenerating system.
-
Substrate Addition: Add BaP dissolved in a minimal amount of a suitable solvent like DMSO to the reaction mixture. The final concentration of BaP is typically in the low micromolar range.
-
Enzyme Addition: Add the rat liver microsomal protein (e.g., 0.5-1.0 mg/mL) to the mixture.
-
Incubation: Initiate the reaction by adding NADP⁺ and incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold acetone or by adding two volumes of ethyl acetate. Vortex thoroughly to extract the metabolites.
-
Sample Preparation: Centrifuge the mixture to separate the layers. Collect the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.
Analysis and Purification of Metabolites
The complex mixture of metabolites generated requires robust analytical techniques for separation and identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection is the primary method for separating and quantifying BaP metabolites.[18] A reverse-phase C18 column is typically used with a gradient of methanol or acetonitrile in water.[14][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification, LC coupled with tandem mass spectrometry provides structural information and high sensitivity, allowing for the confirmation of the target compound and other metabolites.[6]
Purification of a specific metabolite like 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene from the mixture can be achieved by preparative or semi-preparative HPLC.
Conclusion
The synthesis of 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene can be accomplished through two distinct but complementary routes. The multi-step chemical synthesis offers a pathway to produce a high-purity analytical standard, crucial for quantitative studies. The in vitro biological synthesis, while producing a complex mixture, provides invaluable insight into the metabolic fate of benzo(a)pyrene and the enzymatic processes that lead to its toxicological activation. Both approaches are essential tools for researchers in toxicology, pharmacology, and cancer research, enabling a deeper understanding of the molecular mechanisms underlying chemical carcinogenesis.
References
-
(+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Wikipedia.
-
Synthesis of 13C2-Benzo[a]pyrene and its 7,8-Dihydrodiol and 7,8-Dione Implicated as Carcinogenic Metabolites. National Institutes of Health (NIH).
-
Solvent-free synthesis of benzo[a]pyrene 7,8-diol 9,10-epoxide adducts at the N(2)-position of deoxyguanosine. PubMed.
-
Solvent-Free Synthesis of Benzo[a]pyrene 7,8-Diol 9,10-Epoxide Adducts at the N2-Position of Deoxyguanosine. ACS Publications.
-
Enzymatic conversion of benzo(a)pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene. National Institutes of Health (NIH).
-
Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress. MDPI.
-
Sodium Borohydride Reduction of Benzoin. University of Missouri–St. Louis.
-
Facile Preparation of Multi-grams of trans-7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene, a Precursor of Benzopyrene Diol Epoxide. Journal of the Chinese Chemical Society.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
Borohydride reduction of a ketone. University of Massachusetts.
-
Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer. National Institutes of Health (NIH).
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
-
Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate.
-
Pathways of metabolic activation of benzo[a]pyrene. ResearchGate.
-
Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. National Institutes of Health (NIH).
-
A modified method for the assay of benzo(a)pyrene hydroxylase. Semantic Scholar.
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Swarthmore College.
-
Metabolism of benzo[a]pyrene after low-dose subchronic exposure to an industrial mixture of carcinogenic polycyclic aromatic hydrocarbons in rats: a cocktail effect study. PubMed.
-
Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile. PubMed.
-
New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives. ResearchGate.
-
Characterization of (+/-)-7,8,10-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-9-sulfonate. PubMed.
-
Benzo(a)pyrene Activation to 7,8-dihydrodiol 9,10-oxide by Rat Liver Microsomes. Control by Selective Product Inhibition. PubMed.
-
Extraction and analysis of polycyclic aromatic hydrocarbons and benzo[a]pyrene metabolites in microalgae cultures. UNAM.
-
7,8,9,10-Tetrahydrobenzo[pqr]tetraphen-7-ol | Biochemical Assay Reagent. MedChemExpress.
-
Mutagenic and cytotoxic activity of benzol[a]pyrene 4,5-, 7,8-, and 9,10-oxides and the six corresponding phenols. National Institutes of Health (NIH).
-
Determination of Benzo[a]pyrene in Municipal Drinking Water Using Automated Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Fisher Scientific.
Sources
- 1. Synthesis of 13C2-Benzo[a]pyrene and its 7,8-Dihydrodiol and 7,8-Dione Implicated as Carcinogenic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Borohydride reduction of a ketone [cs.gordon.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic conversion of benzo(a)pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of benzo[a]pyrene after low-dose subchronic exposure to an industrial mixture of carcinogenic polycyclic aromatic hydrocarbons in rats: a cocktail effect study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzo(a)pyrene activation to 7,8-dihydrodiol 9,10-oxide by rat liver microsomes. Control by selective product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 19. assets.fishersci.com [assets.fishersci.com]
